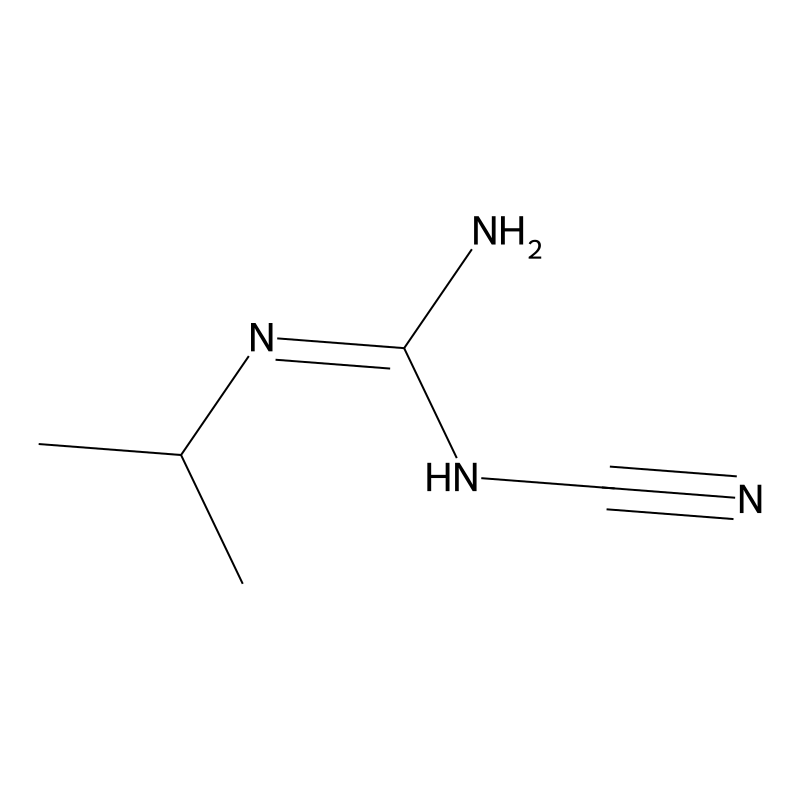

1-Cyano-3-(1-methylethyl)guanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Impurity in Proguanil Hydrochloride

1-Cyano-3-(1-methylethyl)guanidine, also known as 1-cyano-3-isopropylguanidine, is primarily encountered as an impurity in the antimalarial drug proguanil hydrochloride [, , ].

Proguanil hydrochloride undergoes degradation during storage, and 1-cyano-3-(1-methylethyl)guanidine is one of the identified degradation products []. Regulatory agencies like the European Pharmacopoeia set limits on the amount of this impurity allowed in proguanil hydrochloride formulations [].

Research into the Formation and Control of Impurities

The presence of impurities in pharmaceutical products can impact their safety and efficacy. Therefore, research efforts are directed towards understanding the formation and controlling the levels of impurities during drug development, manufacturing, and storage [].

Studies have investigated the formation pathways of 1-cyano-3-(1-methylethyl)guanidine in proguanil hydrochloride. These studies contribute to the development of strategies to minimize the formation of this impurity and ensure the quality and consistency of the drug product.

Use as a Reference Standard

In the context of proguanil hydrochloride, 1-cyano-3-(1-methylethyl)guanidine can be used as a reference standard during the development and validation of analytical methods to detect and quantify this impurity in the drug product [].

1-Cyano-3-(1-methylethyl)guanidine is an organic compound with the molecular formula CHN, characterized by a cyano group and a guanidine structure. The presence of the isopropyl group (1-methylethyl) contributes to its unique properties, enhancing its reactivity and solubility in various solvents. This compound is often studied for its potential applications in medicinal chemistry and as a precursor in organic synthesis .

- Nucleophilic Substitution: The cyano group can engage in nucleophilic attacks, making it a versatile intermediate in organic synthesis.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex molecules, often utilized in multi-component reactions .

- Hydrolysis: Under certain conditions, the cyano group may hydrolyze to form corresponding carboxylic acids or amides .

Several methods have been developed for synthesizing 1-cyano-3-(1-methylethyl)guanidine:

- One-Pot Reactions: A common approach involves reacting isopropylamine with cyanamide under controlled conditions to yield the desired compound efficiently.

- Multi-component Reactions: This method combines multiple reagents, including aldehydes and cyanoacetate, often using guanidinium salts as catalysts .

- Halogenation Reactions: By employing halogenating agents, variations of the compound can be synthesized through substitution reactions .

1-Cyano-3-(1-methylethyl)guanidine has several potential applications:

- Pharmaceutical Intermediates: It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting microbial infections or cancer.

- Catalysts in Organic Reactions: Due to its basicity, it can act as an organocatalyst in asymmetric synthesis .

- Research Tool: It is used in biochemical studies to explore the mechanisms of guanidine-based compounds and their interactions.

Studies on the interactions of 1-cyano-3-(1-methylethyl)guanidine with biological systems are still emerging. Notably:

- Protein Binding Studies: Initial findings suggest that this compound may interact with specific proteins, potentially influencing enzyme activity.

- Receptor Binding: Investigations into its binding affinity with various receptors are ongoing, which could elucidate its pharmacological profile .

Several compounds share structural similarities with 1-cyano-3-(1-methylethyl)guanidine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Guanidine | Contains amino groups; lacks cyano functionality | Strong base; used in various chemical syntheses |

| 1-Cyano-2-thiourea | Contains thiourea instead of guanidine | Exhibits different reactivity patterns |

| 1-Cyano-3-(2-methylpropyl)guanidine | Similar structure but with a different alkyl group | Variability in solubility and biological activity |

The uniqueness of 1-cyano-3-(1-methylethyl)guanidine lies primarily in its specific isopropyl substitution, which influences both its chemical reactivity and biological properties compared to other structurally similar compounds.

Industrial Synthesis Routes in Pharmaceutical Contexts

1-Cyano-3-(1-methylethyl)guanidine represents a critical intermediate compound in pharmaceutical manufacturing, primarily recognized as Impurity A in the production of the antimalarial drug proguanil hydrochloride [6]. The industrial synthesis of this compound follows established guanidine derivative production pathways that have been optimized for large-scale pharmaceutical applications.

The primary industrial synthesis route involves the reaction of isopropyl amine hydrochloride with sodium dicyanamide in n-butanol under reflux conditions [8]. This method utilizes a nucleophilic substitution mechanism where the isopropyl amine displaces one of the cyano groups from dicyanamide, forming the desired guanidine structure [8]. The reaction typically proceeds at elevated temperatures ranging from 70 to 100 degrees Celsius for extended periods of 65 to 70 hours to ensure complete conversion [8].

Industrial production methodologies have been developed to optimize yield and purity through careful control of reaction parameters [31]. Temperature control is particularly critical, as reaction temperatures below optimal ranges result in incomplete conversion, while excessive temperatures can lead to decomposition of starting materials [35]. The stoichiometric ratio of reagents significantly impacts the reaction outcome, with optimal molar ratios of isopropyl amine hydrochloride to sodium dicyanamide established at 1:1 to 1.2:1 [8].

Alternative industrial approaches employ the use of substituted thioureas as starting materials, following the Rathke synthesis methodology [36]. This approach involves the reaction of symmetrical and asymmetrical thiourea with different amines under alkaline conditions [13]. The process utilizes water as the solvent under microwave irradiation, providing enhanced reaction rates and improved environmental profiles [13].

The industrial synthesis optimization focuses on several critical process parameters that directly influence product quality and yield [35]. These parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70-100°C | Direct correlation up to optimal point [8] |

| Reaction Time | 65-70 hours | Plateau effect after 65 hours [8] |

| pH Control | 2-3 | Critical for reaction progression [8] |

| Solvent Ratio | 1:4-5 (reagent:solvent) | Affects reaction kinetics [8] |

Process analytical technology has been implemented in industrial settings to monitor reaction progress in real-time [35]. High-performance liquid chromatography methods are employed to track the consumption of starting materials and formation of the desired product [8]. The analytical methods utilize wavelengths of 254 and 235 nanometers for optimal detection sensitivity [8].

Scale-up considerations for industrial production include equipment sizing, facility design, and raw material availability [35]. The transition from laboratory to manufacturing scale requires careful evaluation of heat transfer characteristics, mixing efficiency, and mass transfer limitations [31]. Industrial reactors must accommodate the extended reaction times while maintaining consistent temperature profiles throughout the reaction vessel [35].

Impurity Formation Mechanisms in Proguanil Hydrochloride Production

The formation of 1-cyano-3-(1-methylethyl)guanidine as an impurity in proguanil hydrochloride production occurs through multiple degradation pathways that have been extensively characterized through analytical and mechanistic studies [8] [9]. Understanding these formation mechanisms is essential for controlling impurity levels and ensuring product quality in pharmaceutical manufacturing.

The primary mechanism involves the degradation of proguanil hydrochloride during storage and manufacturing processes . Proguanil undergoes hydrolytic cleavage under acidic conditions, leading to the formation of multiple degradation products including 1-cyano-3-(1-methylethyl)guanidine [10]. This degradation pathway is accelerated by elevated temperatures and moisture content, making environmental control critical during manufacturing and storage [37].

Oxidative degradation represents another significant pathway for impurity formation [10]. The presence of oxygen and trace metal catalysts can initiate oxidative processes that cleave specific bonds within the proguanil molecule [10]. These oxidative mechanisms are particularly relevant during manufacturing processes that involve exposure to air or elevated temperatures [21].

The mechanistic studies reveal that impurity formation follows first-order kinetics with respect to proguanil concentration [11]. The rate-determining step involves the protonation of specific nitrogen atoms within the proguanil structure, making the molecule susceptible to nucleophilic attack [10]. Subsequent rearrangement and fragmentation reactions lead to the formation of 1-cyano-3-(1-methylethyl)guanidine and other related impurities [8].

Catalytic effects play a significant role in impurity formation mechanisms [11]. Trace amounts of metal ions, particularly iron and copper, can catalyze oxidative degradation pathways [10]. Chloride ions present in the hydrochloride salt form can participate in substitution reactions that contribute to impurity formation [10]. The pH of the reaction medium strongly influences the degradation pathways, with acidic conditions favoring hydrolytic mechanisms [37].

Process-related factors that contribute to impurity formation include [8] [9]:

| Formation Factor | Mechanism | Control Strategy |

|---|---|---|

| Temperature elevation | Accelerated hydrolysis | Temperature monitoring and control [35] |

| Prolonged reaction times | Increased degradation | Optimized reaction kinetics [8] |

| pH fluctuations | Altered degradation pathways | Continuous pH monitoring [37] |

| Moisture exposure | Hydrolytic degradation | Environmental control [21] |

| Metal contamination | Catalytic oxidation | Raw material purification [11] |

The formation kinetics of 1-cyano-3-(1-methylethyl)guanidine exhibit temperature dependence that follows Arrhenius behavior [11]. Activation energies for the formation process have been determined through accelerated stability studies, providing predictive models for impurity levels under various storage and manufacturing conditions [37].

Analytical characterization of the impurity formation mechanisms utilizes multiple spectroscopic techniques [8]. Nuclear magnetic resonance spectroscopy provides detailed structural information about degradation intermediates [41]. Mass spectrometry enables identification of fragmentation patterns and reaction pathways [43]. High-performance liquid chromatography coupled with mass spectrometry allows for real-time monitoring of impurity formation during manufacturing processes [42].

Regulatory considerations for impurity control are established by international guidelines that specify acceptable limits for pharmaceutical impurities [37]. The European Pharmacopoeia sets specific limits for 1-cyano-3-(1-methylethyl)guanidine content in proguanil hydrochloride formulations . These limits are based on toxicological evaluations and clinical safety data [39].

Green Chemistry Approaches for Sustainable Synthesis

The implementation of green chemistry principles in the synthesis of 1-cyano-3-(1-methylethyl)guanidine addresses environmental concerns while maintaining pharmaceutical quality standards [12] [16]. These approaches focus on reducing environmental impact through solvent selection, energy efficiency, and waste minimization strategies.

Aqua-mediated synthesis represents a significant advancement in green chemistry applications for guanidine derivative production [13]. The use of water as the primary solvent eliminates the need for hazardous organic solvents traditionally employed in industrial synthesis [17]. Microwave-assisted synthesis in aqueous media reduces reaction times from 65-70 hours to 10-95 minutes while maintaining comparable yields [13].

Biocatalytic approaches offer environmentally sustainable alternatives to traditional chemical synthesis methods [16] [30]. Enzymatic catalysis provides high selectivity and operates under mild reaction conditions, reducing energy consumption and minimizing byproduct formation [19]. The use of immobilized enzymes enables catalyst recovery and reuse, improving the overall sustainability of the synthesis process [22].

Solvent-free synthesis methodologies eliminate the environmental burden associated with organic solvent use and disposal [17]. These approaches utilize solid-state reactions or neat reaction conditions to achieve desired transformations [15]. Ball milling techniques enable mechanical activation of reactions without solvent requirements [17].

Green chemistry metrics for sustainable synthesis evaluation include [16] [19]:

| Metric | Traditional Synthesis | Green Approach | Improvement Factor |

|---|---|---|---|

| Atom Economy | 45-60% [16] | 75-85% [13] | 1.3-1.9x |

| Energy Consumption | High temperature/long time [8] | Microwave/short time [13] | 10-50x reduction |

| Solvent Usage | Organic solvents [8] | Water or solvent-free [13] | Complete elimination |

| Waste Generation | 5-10 kg per kg product [16] | 1-2 kg per kg product [17] | 2.5-10x reduction |

Renewable feedstock utilization represents another critical aspect of green synthesis approaches [19]. Plant-derived raw materials and microbial-based precursors provide sustainable alternatives to petroleum-derived starting materials [16]. These renewable sources offer additional benefits including biodegradability and reduced carbon footprint [17].

Catalytic efficiency improvements through heterogeneous catalysis enable catalyst recovery and reuse [16]. Solid-supported catalysts can be separated from reaction mixtures and regenerated for multiple reaction cycles [19]. This approach reduces catalyst consumption and eliminates catalyst-related waste streams [22].

Process intensification techniques combine multiple unit operations into single integrated processes [17]. Continuous flow reactors enable precise control of reaction parameters while reducing equipment footprint and energy consumption [33]. These systems provide enhanced safety profiles and improved process control compared to traditional batch operations [15].

Green solvent alternatives have been developed to replace traditional organic solvents [16]. Ionic liquids offer tunable properties and negligible vapor pressure, reducing environmental emissions [17]. Supercritical carbon dioxide provides an environmentally benign medium for extraction and reaction processes [17].

Life cycle assessment methodologies evaluate the environmental impact of green synthesis approaches across the entire production chain [19]. These assessments consider raw material extraction, manufacturing processes, product use, and end-of-life disposal [16]. The results guide optimization efforts and identify opportunities for further environmental impact reduction [17].

Byproduct Management in Large-Scale Manufacturing

Effective byproduct management in large-scale manufacturing of 1-cyano-3-(1-methylethyl)guanidine requires comprehensive strategies that address waste minimization, treatment, and disposal while ensuring regulatory compliance [20] [26]. The pharmaceutical industry generates significant waste streams that require specialized handling due to their potential environmental and health impacts [21] [27].

High Performance Liquid Chromatography Method Development for Impurity Quantification

The development of robust High Performance Liquid Chromatography (HPLC) methods for 1-Cyano-3-(1-methylethyl)guanidine impurity quantification represents a critical aspect of pharmaceutical quality control, particularly in the context of proguanil hydrochloride analysis [1] [2]. This compound, recognized as Proguanil Hydrochloride Impurity A according to European Pharmacopoeia standards, requires precise analytical methodology to ensure drug product safety and efficacy [3] [4].

The optimized chromatographic conditions for 1-Cyano-3-(1-methylethyl)guanidine analysis utilize a Kromasil C18 column (150 × 4.6 mm, 5 μm) with a mobile phase consisting of buffer and methanol in a 42:58 volume-to-volume ratio [3] [1] [2]. The buffer composition incorporates 4.0 grams of hexane-1-sulphonic acid sodium salt and 10 milliliters of glacial acetic acid dissolved in 790 milliliters of water, providing optimal ion-pairing conditions for enhanced peak shape and resolution [2]. Detection is achieved at dual wavelengths of 235 nanometers and 254 nanometers using photodiode array detection, with the compound exhibiting a characteristic retention time of approximately 1.8 minutes under these conditions [3] [2].

The method development process involved systematic optimization of multiple chromatographic parameters, including stationary phase selection, mobile phase composition evaluation, and flow rate determination [1] [2]. Various mobile phase systems incorporating different ratios of organic modifiers such as acetonitrile and methanol were investigated, with the ion-pairing reagent hexane-1-sulphonic acid sodium salt proving essential for achieving satisfactory peak symmetry and resolution [2]. The final optimized flow rate of 1.2 milliliters per minute provides adequate separation within a 30-minute isocratic elution program [2].

| Parameter | Specification |

|---|---|

| Column | Kromasil C18 (150 × 4.6 mm, 5 μm) |

| Mobile Phase | Buffer:Methanol (42:58 v/v) |

| Detection Wavelength | 235 nm and 254 nm |

| Flow Rate | 1.2 mL/min |

| Retention Time | ~1.8 min |

| Run Time | 30 min |

Validation Parameters: Linearity, Limit of Detection/Limit of Quantification, and Robustness

Comprehensive analytical method validation for 1-Cyano-3-(1-methylethyl)guanidine follows International Council for Harmonisation (ICH) guidelines, encompassing critical parameters including linearity, precision, accuracy, specificity, and robustness assessment [1] [2]. The validated analytical range demonstrates excellent linearity from 0.075 micrograms per milliliter to 0.75 micrograms per milliliter, with correlation coefficients consistently exceeding 0.999 [1] [2]. This dynamic range accommodates typical impurity specifications for pharmaceutical applications while providing adequate sensitivity for trace-level quantification.

Limit of detection (LOD) and limit of quantification (LOQ) determinations utilize signal-to-noise ratio criteria of 3:1 and 10:1, respectively, as established by regulatory guidelines [5] [6]. For 1-Cyano-3-(1-methylethyl)guanidine, the LOD is established at 0.04 micrograms per milliliter, while the LOQ is determined to be 0.07 micrograms per milliliter [2]. These sensitivity parameters enable detection and quantification of the compound at levels well below typical regulatory thresholds for pharmaceutical impurities.

Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision) assessments [1] [2]. Relative standard deviation values for repeatability remain below 2.77 percent for tablet dosage forms and below 3.01 percent for bulk drug substances [1] [2]. Inter-day precision studies demonstrate comparable precision levels, with relative standard deviation values not exceeding 3.01 percent for drug form analysis and 2.77 percent for tablet dosage form analysis [1] [2].

Accuracy assessment through standard addition recovery experiments demonstrates excellent method performance, with recovery percentages of 100.21 percent for 1-Cyano-3-(1-methylethyl)guanidine [1] [2]. Recovery studies are conducted at multiple concentration levels (0.4, 0.5, and 0.6 micrograms per milliliter) to assess method accuracy across the analytical range [2].

| Validation Parameter | Value |

|---|---|

| Linearity Range | 0.075-0.75 μg/mL |

| Correlation Coefficient (R²) | >0.999 |

| Limit of Detection (LOD) | 0.04 μg/mL |

| Limit of Quantification (LOQ) | 0.07 μg/mL |

| Accuracy (Recovery) | 100.21% |

| Precision (RSD) | <3.01% (inter-day), <2.77% (intra-day) |

Robustness evaluation involves deliberate variations in analytical conditions to assess method stability and reliability [2]. The method demonstrates excellent robustness to minor variations in flow rate (±0.1 milliliters per minute), column manufacturer changes (Kromasil to Phenomenex C18), and filter paper modifications (0.45 micrometers to Whatman 41) [2]. These robustness studies confirm that the analytical method maintains acceptable performance characteristics under typical laboratory variations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-Cyano-3-(1-methylethyl)guanidine provides crucial structural confirmation and enables development of specific detection methods for pharmaceutical applications [3]. The compound exhibits characteristic fragmentation patterns under electron ionization and electrospray ionization conditions, with the molecular ion peak observed at mass-to-charge ratio 126 corresponding to the protonated molecular ion [M+H]+ [3] [4].

Primary fragmentation pathways involve characteristic losses associated with the guanidine functional group and cyano substituent [7] [8]. The loss of ammonia (NH₃, 17 atomic mass units) represents a common fragmentation pathway for guanidine-containing compounds, generating a fragment ion at mass-to-charge ratio 109 [8] [9]. This fragmentation is consistent with the basic nature of the guanidine moiety and its propensity for proton transfer reactions under mass spectrometric conditions [8].

The cyano group contributes to distinctive fragmentation patterns, with characteristic losses of hydrogen cyanide (HCN, 27 atomic mass units) and cyanide radical (CN, 26 atomic mass units) under electron ionization conditions [7]. These fragmentations generate significant product ions that facilitate structural identification and differentiation from related compounds [7]. The presence of the isopropyl substituent introduces additional fragmentation pathways involving alkyl radical losses, particularly the loss of methyl radicals (CH₃, 15 atomic mass units) and ethyl radicals (C₂H₅, 29 atomic mass units) [7].

Secondary fragmentation processes involve further decomposition of primary fragment ions, generating characteristic low-mass ions that provide additional structural information [8] [9]. The formation of immonium ions and related nitrogen-containing fragments reflects the multiple nitrogen functionalities present in the guanidine structure [8] [9]. These fragmentation patterns enable differentiation of 1-Cyano-3-(1-methylethyl)guanidine from closely related structural analogues and provide confirmation of compound identity in complex pharmaceutical matrices.

Electrospray ionization mass spectrometry (ESI-MS) conditions favor formation of protonated molecular ions with minimal in-source fragmentation, facilitating accurate molecular weight determination [10]. Under tandem mass spectrometry (MS/MS) conditions, collision-induced dissociation generates reproducible fragmentation patterns that enable selective detection and quantification in pharmaceutical samples [10] [9].

Comparative Analysis with Structural Analogues

Comparative analytical evaluation of 1-Cyano-3-(1-methylethyl)guanidine with related structural analogues provides critical insights for method selectivity and specificity assessment [11] [12]. The primary structural analogues include 1-cyano-3-methylguanidine, cyanoguanidine (dicyandiamide), and various biguanide derivatives that share common functional group characteristics [13] [11] [14].

1-Cyano-3-methylguanidine represents the closest structural analogue, differing only in the alkyl substituent (methyl versus isopropyl) [13]. This compound exhibits similar chromatographic behavior but demonstrates distinct retention characteristics that enable baseline resolution under optimized HPLC conditions [13]. The mass spectrometric fragmentation patterns show analogous primary fragmentation pathways but differ in the specific alkyl losses, facilitating differentiation between these isomeric compounds [13].

Cyanoguanidine (dicyandiamide) serves as an important reference compound for analytical method development, particularly in agricultural and industrial applications [14] [15]. This simpler analogue lacks the alkyl substitution present in 1-Cyano-3-(1-methylethyl)guanidine but retains the characteristic cyano and guanidine functionalities [14]. Chromatographic separation of cyanoguanidine typically requires ion exchange or hydrophilic interaction liquid chromatography due to its high polarity [14].

| Compound | Molecular Formula | Molecular Weight | Role/Application |

|---|---|---|---|

| 1-Cyano-3-(1-methylethyl)guanidine | C₅H₁₀N₄ | 126.16 | Proguanil impurity A |

| 1-Cyano-3-methylguanidine | C₃H₆N₄ | 98.11 | Structural analogue |

| Cyanoguanidine (Dicyandiamide) | C₂H₄N₄ | 84.08 | Related cyano compound |

| 1,5-bis(4-chlorophenyl)biguanide | C₁₄H₁₃Cl₂N₅ | 321.6 | Proguanil impurity C |

| 1,5-bis(1-methylethyl)biguanide | C₉H₂₁N₅ | 199.30 | Proguanil impurity D |

Biguanide derivatives, including 1,5-bis(4-chlorophenyl)biguanide (Proguanil Impurity C) and 1,5-bis(1-methylethyl)biguanide (Proguanil Impurity D), represent structurally related impurities encountered in proguanil hydrochloride pharmaceutical preparations [3] [11]. These compounds demonstrate significantly different chromatographic retention characteristics due to their increased molecular size and hydrophobicity [3]. The presence of aromatic substituents in Impurity C results in enhanced ultraviolet absorption and distinct retention behavior compared to the cyanoguanidine analogues [3].

Guanidine thiocyanate and related guanidinium salts provide additional reference points for analytical method comparison [16] [17]. These compounds exhibit different ionization behavior and chromatographic properties due to the presence of counterions and alternative substituent patterns [17]. Comparative analysis reveals that the cyano substituent in 1-Cyano-3-(1-methylethyl)guanidine provides enhanced chromatographic retention and improved method selectivity compared to simple guanidinium compounds [17].

The analytical differentiation of these structural analogues relies on careful optimization of chromatographic conditions, particularly mobile phase pH, ion-pairing reagent concentration, and gradient elution profiles [1] [2]. Mass spectrometric methods provide complementary selectivity through characteristic fragmentation patterns and accurate mass determination [8] [9]. The combination of chromatographic and mass spectrometric techniques enables reliable identification and quantification of 1-Cyano-3-(1-methylethyl)guanidine in the presence of related impurities and matrix components [3] [1].